2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Description
Significance of the Pyrrolo[2,3-b]pyridine Nucleus as a Privileged Scaffold
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is able to provide ligands for diverse biological targets. The 1H-pyrrolo[2,3-b]pyridine nucleus is a prime example of such a scaffold, primarily due to its ability to mimic the interactions of the purine (B94841) core of ATP, a key molecule in cellular energy transfer and signaling. This mimicry allows compounds containing this scaffold to act as competitive inhibitors of a large family of enzymes known as kinases.
Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 1H-pyrrolo[2,3-b]pyridine core can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent and selective inhibition. This has led to the development of numerous kinase inhibitors based on this scaffold.
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is further enhanced by its amenability to chemical modification at various positions. This allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The table below highlights some of the key kinase targets that have been successfully modulated by derivatives of this privileged scaffold.
| Kinase Target Family | Examples of Inhibited Kinases | Therapeutic Area |
| Tyrosine Kinases | FGFR, CSF1R, Src | Oncology |
| Serine/Threonine Kinases | Cdc7, TNIK | Oncology |
Bioisosteric Relationships with Indoles and Pyrrolopyrimidines in Drug Discovery
Bioisosterism, the principle of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a fundamental strategy in drug design. The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of several other important heterocyclic systems, most notably indoles and pyrrolopyrimidines. researchgate.net
Similarly, the 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of the pyrrolopyrimidine nucleus. This relationship has been exploited in structure-activity relationship (SAR) studies to probe the importance of specific nitrogen atoms for biological activity. researchgate.net For instance, a comparative study of a pyrrolopyrimidine-based CSF1R inhibitor and its 7-azaindole (B17877) counterpart revealed that the nitrogen at the 3-position of the pyrrolopyrimidine was crucial for potent inhibition. researchgate.net
The table below summarizes the key structural differences and potential impacts of these bioisosteric replacements.
| Scaffold | Key Structural Feature | Potential Impact on Properties |
| Indole (B1671886) | Benzene (B151609) ring fused to a pyrrole (B145914) ring | Altered hydrogen bonding, dipole moment, and metabolism |
| 1H-Pyrrolo[2,3-b]pyridine | Pyridine (B92270) ring fused to a pyrrole ring | Can act as a hydrogen bond acceptor, influencing target binding |
| Pyrrolopyrimidine | Pyrimidine ring fused to a pyrrole ring | Additional nitrogen atoms can modulate solubility and target interactions |
Overview of Research Trajectories for 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine and Related Analogs
The research landscape for derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold is vast and continues to expand. While specific detailed research findings on this compound are limited in publicly available literature, the research trajectories for closely related analogs provide valuable insights into its potential applications and areas of investigation.
The primary focus of research on 2-aryl-1H-pyrrolo[2,3-b]pyridines has been in the development of kinase inhibitors for oncology. The 2-phenyl group often serves as a key pharmacophoric element, occupying a hydrophobic pocket in the kinase active site. The amine group, in this case at the 5-position, can be a crucial point for interaction with the solvent-exposed region of the target protein or a handle for further chemical modification to improve pharmacokinetic properties.
Synthetic strategies for accessing 2-aryl-1H-pyrrolo[2,3-b]pyridine derivatives often involve key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce the aryl group at the 2-position and the amine group at the desired position on the pyridine ring. researchgate.net
The table below outlines the general research focus for different positions of the 2-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold.
| Position of Modification | General Research Focus |
| 2-Phenyl Ring | Introduction of substituents to enhance potency and selectivity |
| 5-Amine Group | Modification to improve solubility and pharmacokinetic properties |
| Pyrrole Nitrogen (N1) | Substitution to modulate physical properties and target interactions |
| Pyridine Ring | Introduction of various substituents to explore SAR |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C13H11N3/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |
InChI Key |
YAGBAFRAZAQNAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC(=CN=C3N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyl 1h Pyrrolo 2,3 B Pyridin 5 Amine and Its Derivatives
Core Pyrrolo[2,3-b]pyridine Scaffold Construction Strategies
The formation of the bicyclic pyrrolo[2,3-b]pyridine, also known as 7-azaindole (B17877), is a critical step in the synthesis of the target compound. Various classical and contemporary methods have been adapted to construct this essential framework.
Adaptations of Madelung Cyclization
The Madelung synthesis of indoles, a high-temperature intramolecular cyclization of N-phenylamides, has been modified for the preparation of 1H-pyrrolo[2,3-b]pyridines. This approach typically involves the base-catalyzed cyclization of an N-acyl- or N-aroyl-aminopyridine derivative. The reaction proceeds via an intramolecular condensation, where the enolate of the acyl group attacks the pyridine (B92270) ring, leading to the formation of the fused pyrrole (B145914) ring. While effective for certain substituted derivatives, this method often requires harsh reaction conditions.
Modifications of Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a widely recognized and versatile method for constructing indole rings, and it has been successfully adapted for the synthesis of the 7-azaindole scaffold. researchgate.netwikipedia.orgtestbook.combyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgbyjus.com For the synthesis of 2,3-disubstituted 7-azaindoles, 2-pyridylhydrazones of various ketones are cyclized, often using polyphosphoric acid as the catalyst. researchgate.net The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone, followed by the elimination of ammonia (B1221849) to form the aromatic pyrrole ring. wikipedia.org
A notable modification of this classic reaction is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org This advancement expands the scope of the Fischer indole synthesis by allowing for a wider range of starting materials.
Table 1: Examples of 2,3-Disubstituted 7-Azaindoles Synthesized via Fischer Indole Cyclization researchgate.net
| Ketone Reactant | 7-Azaindole Product | Yield (%) |
| Diethyl ketone | 2-Ethyl-3-methyl-7-azaindole | 76 |
| Methyl ethyl ketone | 2,3-Dimethyl-7-azaindole | 73 |
| Phenyl ethyl ketone | 2-Ethyl-3-phenyl-7-azaindole | 38 |
| Benzyl ethyl ketone | 2-Ethyl-3-phenyl-7-azaindole | 94 |
Cyclocondensation Reactions for Pyrrolopyridine Formation
Cyclocondensation reactions offer a direct approach to the pyrrolo[2,3-b]pyridine core. These reactions typically involve the condensation of a suitably substituted pyrrole with a precursor that provides the atoms necessary to form the fused pyridine ring. For instance, the reaction of 2-aminopyrrole-3-carbonitrile with active methylene (B1212753) compounds in the presence of an acid catalyst can lead to the formation of substituted 1H-pyrrolo[2,3-b]pyridines.
Another strategy involves the intramolecular cyclization of substituted pyridines. For example, the reductive cyclization of 3-nitro-4-styrylpyridine, mediated by palladium catalysts and carbon monoxide, can yield 2-phenyl-1H-pyrrolo[2,3-c]pyridine. nbuv.gov.ua Similarly, the intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines can lead to the formation of thieno[2,3-b]pyridines, demonstrating the versatility of intramolecular cyclization strategies for constructing fused pyridine systems. scielo.br
Multicomponent Reactions (MCRs) and Diversity-Oriented Synthesis (DOS) for Scaffold Generation
Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic chemistry, enabling the construction of complex molecular scaffolds in a single step from three or more starting materials. The Ugi-Zhu three-component reaction (UZ-3CR) is a prime example that has been employed in the synthesis of pyrrolo[3,4-b]pyridin-5-ones. nih.govmdpi.comnih.govrsc.orgmdpi.com This reaction, coupled with a subsequent cascade process, allows for the rapid assembly of the core structure with high efficiency. nih.govmdpi.comnih.govrsc.orgmdpi.com
Diversity-oriented synthesis (DOS) leverages MCRs and other synthetic strategies to generate libraries of structurally diverse compounds. mdpi.com By systematically varying the starting materials in an MCR, a wide range of substituted pyrrolopyridine derivatives can be synthesized, which is particularly valuable in medicinal chemistry for structure-activity relationship studies. For instance, a DOS approach utilizing an Ugi-Zhu/cascade/click strategy has been developed for the synthesis of new polyheterocyclic compounds based on the pyrrolo[3,4-b]pyridin-5-one core. mdpi.com
Strategies for Phenyl and Amine Substituent Introduction
Once the pyrrolo[2,3-b]pyridine scaffold is in place, the introduction of the phenyl group at the 2-position and the amine group at the 5-position is typically achieved through modern cross-coupling methodologies.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores. The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds, making it ideal for introducing the phenyl group at the 2-position of the pyrrolo[2,3-b]pyridine ring. nih.gov This reaction typically involves the coupling of a halo-substituted pyrrolopyridine (e.g., 2-iodo- or 2-bromo-1H-pyrrolo[2,3-b]pyridine) with phenylboronic acid in the presence of a palladium catalyst and a base. nih.gov The choice of catalyst and reaction conditions can be optimized to achieve high yields. nih.gov
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. nih.govwikipedia.org This reaction is commonly used to introduce the amine group at the 5-position of the pyrrolo[2,3-b]pyridine scaffold. nih.gov The process involves the coupling of a halo-substituted pyrrolopyridine (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. nih.govwikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of amines and aryl halides. wikipedia.org
A synthetic strategy for a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine involved a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on the Pyrrolo[2,3-b]pyridine Scaffold
| Reaction Type | Reactants | Catalyst/Ligand | Product | Yield (%) | Reference |
| Suzuki-Miyaura | 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine and phenylboronic acid | Pd2(dba)3 | 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | - | nih.gov |
| Suzuki-Miyaura | 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine and 4-methoxyphenylboronic acid | Pd2(dba)3 | 4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | - | nih.gov |
| Buchwald-Hartwig Amination | 5-bromo-1H-pyrrolo[2,3-b]pyridine and various amines | Pd catalyst and ligand | 5-amino-1H-pyrrolo[2,3-b]pyridine derivatives | - | wikipedia.org |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone for introducing nitrogen-based functionalities onto the pyrrolo[2,3-b]pyridine core. Among the most powerful of these methods is the palladium-catalyzed Buchwald-Hartwig amination, which facilitates the formation of carbon-nitrogen bonds between aryl halides and amines. nih.govwikipedia.org This reaction has been effectively employed in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, which are close structural analogs of the title compound.
In a typical synthetic route, a halogenated pyrrolopyridine intermediate, such as a 4-chloro-2-aryl derivative, is coupled with a primary or secondary amine. nih.gov The success of this transformation is highly dependent on the choice of catalyst, ligand, and base. Various palladium sources and phosphine (B1218219) ligands have been explored to optimize these couplings. For instance, the use of Pd(OAc)₂ with ligands like RuPhos has proven effective. nih.gov The reaction generally requires a strong base, such as sodium tert-butoxide, to facilitate the catalytic cycle. nih.govresearchgate.net
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Chloro-2-phenyl-1-SEM-1H-pyrrolo[2,3-b]pyridine | N-Benzylmethylamine | Pd(OAc)₂ / RuPhos | NaOtBu | tert-Butanol | 74% | nih.gov |
| 4-Chloro-2-(4-methoxyphenyl)-1-SEM-1H-pyrrolo[2,3-b]pyridine | N-Benzylmethylamine | Pd(OAc)₂ / RuPhos | NaOtBu | tert-Butanol | 76% | nih.gov |
| 4-Chloro-6-iodo-7-SEM-pyrrolo[2,3-d]pyrimidine | Ethyl 2-(4-aminophenyl)acetate | N/A (SNAr) | N/A | N/A | N/A | mdpi.com |
Derivatization via Functional Group Interconversions (e.g., Nitration, Halogenation, Mannich Reactions)
The 1H-pyrrolo[2,3-b]pyridine scaffold is susceptible to various electrophilic substitution reactions, which allow for its further derivatization. These reactions predominantly occur at the C3-position of the electron-rich pyrrole ring. rsc.org
Nitration : The introduction of a nitro group onto the 7-azaindole core typically occurs at the C3-position when using standard nitrating agents like nitric acid in sulfuric acid. researchgate.net The regioselectivity can be altered by modifying the substrate. For instance, nitration of 7-azaindole N-oxide with nitric acid in trifluoroacetic acid can direct the substitution to the C4-position of the pyridine ring. researchgate.net
Halogenation : Bromination and iodination of 1H-pyrrolo[2,3-b]pyridines also show a strong preference for the C3-position. rsc.org Reagents such as N-iodosuccinimide (NIS) are effective for the selective iodination at C3. acs.org This C3-halogenated intermediate is a versatile building block for further functionalization through cross-coupling reactions. Enzymatic halogenation at the C3 position has also been demonstrated, offering a green chemistry approach to these derivatives. nih.gov
Mannich Reactions : The Mannich reaction, which involves the aminoalkylation of an acidic proton, readily proceeds at the C3-position of the 7-azaindole nucleus. rsc.org This reaction provides a route to introduce aminomethyl groups, which are valuable pharmacophores. Modified aza-Friedel-Crafts reactions, which couple the azaindole with cyclic imines, have also been developed for selective C3-substitution. nih.gov
| Reaction | Reagents | Major Product Position | Reference |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | C3 | researchgate.net |
| Bromination | NBS | C3 | rsc.org |
| Iodination | NIS / KOH | C3 | acs.org |
| Mannich Reaction | Formaldehyde (B43269), Amine | C3 | rsc.org |
Regioselectivity and Stereoselectivity in Synthesis
Optimization of Regioselectivity in Electrophilic Substitutions on the Pyrrolopyridine Core
The regiochemical outcome of electrophilic substitutions on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is governed by the electronic properties of the bicyclic system. The pyrrole ring is significantly more electron-rich than the pyridine ring, making it the preferred site for electrophilic attack. Within the pyrrole ring, substitution at the C3-position is strongly favored over the C2-position. This preference is analogous to that observed in indole chemistry and can be explained by the greater stabilization of the cationic intermediate (Wheland intermediate) formed upon attack at C3. rsc.orgresearchgate.net
While C3 is the kinetically favored position, functionalization at other positions can be achieved through strategic synthetic design. For example, if the C3-position is blocked, electrophilic attack may be directed elsewhere. Furthermore, functionalization of the pyridine ring often requires harsher conditions or activation of the ring, for instance, through N-oxide formation, which can direct nitration to the C4 position. researchgate.net Directed metalation strategies also offer a powerful alternative for achieving regioselectivity at otherwise inaccessible positions like C2 and C6. researchgate.netnih.gov
Influence of Directing Groups on Reaction Outcome
Directing groups play a crucial role in overcoming the inherent reactivity of the 7-azaindole nucleus, enabling regioselective functionalization at positions that are not electronically favored. Directed metalation groups (DMGs) are particularly effective in this regard.
A notable strategy involves the use of a carbamoyl (B1232498) group as a removable DMG. researchgate.netnih.govresearchgate.net When placed on the pyridine nitrogen (N7), the carbamoyl group directs lithiation (metalation) to the adjacent C6-position. researchgate.netnih.gov Following quenching with an electrophile, the carbamoyl group can be induced to migrate or "dance" from N7 to the pyrrole nitrogen (N1) under catalytic conditions. researchgate.networktribe.com This translocation of the directing group then allows for a second, independent directed metalation event, this time at the C2-position. researchgate.netnih.gov This elegant "directed metalation-group dance" strategy enables the iterative and highly regioselective synthesis of 2,6-disubstituted 7-azaindoles from a common precursor. worktribe.com
The 2-(trimethylsilyl)ethoxymethyl (SEM) group, while primarily a protecting group, can also act as a directing and activating group. It has been shown to facilitate nucleophilic aromatic substitution (SNAr) at the C4-position, a site that is typically unreactive towards nucleophiles. researchgate.netthieme-connect.com This dual role of the SEM group allows for the introduction of a wide range of nucleophiles under mild conditions. thieme-connect.com
Advanced Synthetic Approaches and Challenges
Protecting Group Strategies and Deprotection Methodologies (e.g., SEM-Deprotection Challenges)
The synthesis of complex 2-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives frequently requires the use of protecting groups, particularly for the N-H of the pyrrole ring. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice for this purpose due to its stability under a variety of reaction conditions, including those used for cross-coupling reactions. nih.govtotal-synthesis.com However, the removal of the SEM group presents significant challenges that can complicate the final steps of a synthetic sequence. nih.gov
Deprotection of N-SEM is often problematic. nih.gov Standard acidic conditions, such as treatment with trifluoroacetic acid (TFA), can lead to the formation of undesired side products. nih.gov The mechanism of acid-catalyzed SEM deprotection involves the release of formaldehyde. nih.govtotal-synthesis.com In the context of the electron-rich 7-azaindole scaffold, this liberated formaldehyde can act as an electrophile, leading to a subsequent electrophilic aromatic substitution on another molecule of the desired product. This can result in the formation of dimers or, more problematically, tricyclic eight-membered ring systems through a two-step substitution and cyclization process. nih.gov The formation of these byproducts significantly lowers the yield of the target molecule and complicates its purification.
Alternative deprotection methods using fluoride (B91410) sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) can also be employed, which proceed via a different mechanism involving beta-elimination. total-synthesis.com However, these conditions are not always successful, and complex reaction mixtures can still result. nih.gov The choice of deprotection strategy must be carefully considered, and often, conditions need to be meticulously optimized to minimize the formation of these challenging side products.
| Deprotection Reagent | Key Challenge | Observed Side Product(s) | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Release of formaldehyde | Tricyclic eight-membered 7-azaindole | nih.gov |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Formation of complex reaction mixtures | Multiple unidentified products | nih.gov |
| Magnesium Bromide (MgBr₂) | Can be mild and selective for O-SEM | Generally cleaner for O-SEM deprotection | nih.govcmu.edu |
Structure Activity Relationship Sar Studies of 2 Phenyl 1h Pyrrolo 2,3 B Pyridin 5 Amine Derivatives
Systematic Variation of Substituents on the Phenyl Ring (Position 2) and Core
The substitution pattern on the 2-phenyl ring of the pyrrolo[2,3-b]pyridine scaffold is a critical determinant of biological activity and target selectivity. Systematic exploration of this ring has revealed that even minor modifications can lead to significant changes in potency.
In the development of inhibitors for the colony-stimulating factor 1 receptor (CSF1R), a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was investigated as a bioisostere of a corresponding pyrrolopyrimidine parent compound. nih.gov Synthetic routes were established for analogues bearing an unsubstituted phenyl ring and a 4-methoxyphenyl (B3050149) group at the C-2 position. nih.gov While the final 2-aryl-7-azaindole target proved less potent than the pyrrolopyrimidine reference, this work highlighted the feasibility of introducing aryl diversity at this position. nih.gov
For other kinase targets, such as B-RAF, extensive SAR studies have been conducted. nih.gov A series of 38 compounds based on the pyrrolo[2,3-b]pyridine scaffold were synthesized and evaluated for their inhibitory effect on the V600E mutant of B-RAF. nih.gov This systematic variation led to the identification of compounds with IC50 values in the nanomolar range, demonstrating the importance of optimizing the 2-phenyl substituents for high-affinity binding. nih.gov
Further research into antiproliferative agents has shown that the nature of the substituent plays a key role. For instance, some studies have indicated that analogues with electron-withdrawing groups on the phenyl ring are more potent than those with electron-donating groups. researchgate.net In the synthesis of novel, biologically active pyrrolo[2,3-b]pyridines, alkoxy substituents like dimethoxy groups (OCH3) were introduced at the 3,4-positions of the phenyl ring to enhance activity. juniperpublishers.com
The table below summarizes the effect of substitutions on the 2-phenyl ring for different biological targets.
| Target | 2-Phenyl Ring Substituent | Observed Activity |
| V600E B-RAF | Varied Substituents | IC50 values as low as 0.080 µM achieved with optimized groups. nih.gov |
| CSF1R | Unsubstituted Phenyl, 4-Methoxyphenyl | Synthesized for SAR studies, found to be less potent than pyrrolopyrimidine bioisostere. nih.gov |
| Antiproliferative | Electron-withdrawing groups | Generally more potent than electron-donating groups. researchgate.net |
| General Biological Activity | 3,4-dimethoxy | Introduced to improve the activity profile of the scaffold. juniperpublishers.com |
Elucidation of the Role of the Amine Group at Position 5 and its Derivatization
The amine group at position 5 of the 2-phenyl-1H-pyrrolo[2,3-b]pyridine core is a key interaction point and a versatile handle for derivatization to modulate potency, selectivity, and pharmacokinetic properties. Its ability to act as a hydrogen bond donor is often crucial for anchoring the ligand in the target's active site.
In the pursuit of Janus kinase (JAK) inhibitors, modifications at the C5-position have proven highly effective. The introduction of a carbamoyl (B1232498) group (-CONH2) at this position on the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant enhancement of JAK3 inhibitory activity. researchgate.net This modification, combined with optimization at other positions, led to the identification of potent and moderately selective JAK3 inhibitors. researchgate.net
Building on this, further derivatization of the 5-position carboxamide has been explored for JAK1-selective inhibitors. nih.gov The design of N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine-5-carboxamides, specifically N-methyl amides, yielded potent and highly selective JAK1 inhibitors. nih.gov This demonstrates that extending from the 5-amino group with an amide linkage and further substitution on the amide nitrogen can fine-tune the inhibitor's interaction with specific JAK isoforms. nih.gov
The importance of the amino group is also evident in the development of pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors, a closely related scaffold. nih.gov Initial leads containing a 2-amino group were found to be broadly active. Subsequent SAR studies, which involved derivatizing this amino group with side chains, led to new analogues with improved potency and bioavailability. nih.gov For example, introducing a [4-(diethylamino)butyl]amino side chain enhanced both of these properties, underscoring the value of exploring the chemical space around the core amine. nih.gov
| Scaffold | Derivatization at Position 5 | Target | Effect |
| 1H-pyrrolo[2,3-b]pyridine | Introduction of a carbamoyl group | JAK3 | Large increase in inhibitory activity. researchgate.net |
| 1H-pyrrolo[2,3-b]pyridine | N-methyl-carboxamide | JAK1 | Led to potent and selective inhibitors. nih.gov |
Impact of Modifications on the Pyrrolo[2,3-b]pyridine Core and Fused Rings
Modifications to the bicyclic pyrrolo[2,3-b]pyridine core itself, or the fusion of additional rings, can profoundly influence biological activity by altering the molecule's shape, electronics, and the spatial orientation of key pharmacophoric features.
The synthesis of more complex, fused ring systems based on this core has also been a fruitful strategy. Fused pyrroles, such as pyrrolopyridines and pyrrolopyridopyrimidines, have been investigated as anti-inflammatory agents. nih.gov These extended systems can form additional interactions within a target's binding site, potentially leading to increased affinity and altered selectivity profiles. The synthesis of novel pyrrolo[2,3-b]pyridine structures often involves the reaction of a 2-amino-pyrrole-3-carbonitrile intermediate with various reagents to construct the fused pyridine (B92270) ring, allowing for the generation of diverse libraries of compounds. juniperpublishers.com
The core structure is also a key determinant of kinase selectivity. For example, replacing the 6-(2,6-dichlorophenyl) moiety of a pyrido[2,3-d]pyrimidine (B1209978) with a 6-(3',5'-dimethoxyphenyl) group transformed a broad-spectrum inhibitor into a highly selective inhibitor of the FGF receptor tyrosine kinase. nih.gov This illustrates how modifications on the pyridine portion of the fused system can dramatically steer the inhibitor towards a specific target.
Scaffold Hopping and Bioisosteric Replacements in SAR Optimization
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel core structures with improved properties while retaining key binding interactions. The 2-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold has often been identified through such approaches and is itself used as a bioisosteric replacement for other privileged structures.
The 1H-pyrrolo[2,3-b]pyridine core is a well-established bioisostere of indoles and pyrrolopyrimidines. nih.gov This relationship is frequently exploited in SAR studies. For example, during the optimization of CSF1R inhibitors originally based on a pyrrolopyrimidine scaffold, the corresponding 7-azaindole (B17877) was synthesized to probe the importance of the N-3 nitrogen atom in the parent compound. nih.gov
In a successful example of scaffold hopping, a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series of PDE4B inhibitors was identified from a different initial scaffold. nih.gov This jump to a new core structure led to compounds with a desirable profile, including good potency and selectivity. nih.gov Similarly, scaffold hopping has been employed to discover novel CSF1R inhibitors, although in some cases this has led to related structures like pyrrolo[2,3-d]pyrimidines. mdpi.com
Bioisosteric replacement is also used to fine-tune specific regions of a molecule. Pyridine moieties are frequently used to replace benzene (B151609) rings to introduce a hydrogen bond acceptor, improve aqueous solubility, or alter metabolic stability. mdpi.com This strategy was applied in the design of c-Met kinase inhibitors, where replacing a central benzene ring in the parent drug cabozantinib (B823) with a pyridine ring yielded a potent new analogue. mdpi.com This principle can be applied to the 2-phenyl group of the title compound, where replacing the phenyl with a pyridyl ring could modulate its properties.
| Strategy | Original Scaffold/Fragment | New Scaffold/Fragment | Target | Outcome |
| Scaffold Hopping | Unspecified | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | PDE4B | Identification of a novel, potent inhibitor series. nih.gov |
| Bioisosteric Replacement | Pyrrolopyrimidine | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | CSF1R | Used as a probe in SAR studies to confirm importance of parent scaffold. nih.gov |
| Bioisosteric Replacement | Benzene Ring | Pyridine Ring | c-Met | Design of a novel, potent inhibitor. mdpi.com |
Correlating Conformational Features with Biological Activity in Ligand-Protein Interactions
Understanding the three-dimensional binding mode of 2-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives within their target proteins is essential for rational drug design and for explaining observed SAR. Molecular modeling, docking studies, and X-ray crystallography provide crucial insights into the specific interactions that govern biological activity.
Docking studies of pyrrolo[2,3-b]pyridine-based inhibitors have revealed common binding motifs. The heterocyclic core frequently engages with the hinge region of kinase enzymes, a critical part of the ATP-binding site. For example, the pyrrolo[2,3-b]pyridine binding motif of an IKKα inhibitor was shown to form two key hydrogen bonds with the backbone of Cys98 in the hinge region. mdpi.com The N1 nitrogen and the pyrrole (B145914) N-H group are often the primary hydrogen bond donors in this interaction.
The orientation of the 2-phenyl ring is also critical. In the IKKα inhibitor, the 2-phenyl ring was exposed to a solvent area where it made hydrophobic interactions with non-polar residues like Leu21 and Val151. mdpi.com The conformation and substitution of this ring can therefore influence binding affinity and selectivity.
In another example, the predicted binding mode of a pyrrolo[2,3-b]pyridine inhibitor in the active site of PDE4B was used to understand how these compounds interact with the enzyme. nih.gov Similarly, for a novel GSK-3β inhibitor, docking revealed three crucial hydrogen bonds between the pyrrolo[2,3-b]pyridine core and the residues ASP-133, VAL-135, and LYS-85, which were deemed responsible for its subnanomolar inhibitory activity. nih.gov
These detailed interaction maps allow for a direct correlation between structural features and biological activity. For instance, the selectivity of certain aminoindazole-pyrrolo[2,3-b]pyridine inhibitors for IKKα over IKKβ was explained by subtle differences in the active sites, particularly a "Thr23 bulge" in IKKβ that prevents the inhibitor from adopting the same favorable binding pose it achieves in IKKα. mdpi.com Such conformational analyses are indispensable for optimizing lead compounds and achieving the desired target selectivity.
Biological Activity Profiling in Pre Clinical Research Models
Anticancer Activity in In Vitro Cell Lines and Non-Human Models
Research into the therapeutic potential of novel chemical entities requires rigorous evaluation in established preclinical models. This includes in vitro studies using cancer cell lines to determine direct cytotoxic or antiproliferative effects and in vivo studies in non-human models to assess efficacy. For the compound 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, specific data pertaining to the cell lines and models outlined below have been sought.
A review of available scientific literature did not yield specific research findings or data tables detailing the anticancer activity of this compound in the breast cancer cell lines MDA-MB-231, MCF-7, or 4T1.
Specific data from preclinical studies, including those involving xenograft models, on the efficacy of this compound against colorectal cancer are not available in the reviewed literature.
There is no specific information available in the public domain regarding the in vitro anticancer activity of this compound against the acute myeloid leukemia cell lines MV4-11 and MOLM-13.
Detailed research findings and data on the antiproliferative or cytotoxic effects of this compound on the A549 lung carcinoma cell line could not be located in the searched scientific databases.
The biological activity profile of this compound in the PC-3 prostate cancer cell line has not been detailed in the available scientific literature.
Specific data regarding the anticancer effects of this compound on the hepatocellular carcinoma cell lines HepG2 and Huh-7 are not present in the reviewed literature.
Peritoneal Mesothelioma Experimental Models
There is no specific information available from preclinical studies to ascertain the activity of this compound in experimental models of peritoneal mesothelioma. Research on analogous compounds with the 1H-pyrrolo[2,3-b]pyridine core has indicated some activity in this cancer type, but these findings cannot be directly extrapolated to the specific compound .
Assessment of Cytotoxic and Antiproliferative Effects
Detailed studies quantifying the cytotoxic and antiproliferative effects of this compound against various cancer cell lines have not been identified in the reviewed literature. While the pyrrolo[2,3-b]pyridine scaffold is a component of known kinase inhibitors, which often exhibit antiproliferative properties, specific IC50 values and detailed experimental data for this particular compound are not available.
Inhibition of Cell Migration and Invasion
There is a lack of specific preclinical data demonstrating the effects of this compound on the inhibition of cell migration and invasion, which are key processes in cancer metastasis. Patent literature mentions the compound in the context of inhibiting signaling pathways, such as HGF/c-Met, that are involved in cell motility. google.com However, direct experimental evidence and quantitative data from migration or invasion assays are not publicly available.
Apoptosis Induction and Synergistic Effects in Combination Therapies
No specific studies have been found that investigate the ability of this compound to induce apoptosis in cancer cells. Furthermore, there is no available data on its potential synergistic effects when used in combination with other therapeutic agents.
Immunomodulatory Activities
Inhibition of Interleukin-2-Stimulated T Cell Proliferation
There is no available research data to support or refute the ability of this compound to inhibit the proliferation of T cells stimulated by Interleukin-2. While some derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as immunomodulators, this specific compound has not been profiled for this activity in published studies.
Modulation of Macrophage Pro-inflammatory Cytokine Activity
Information regarding the modulation of pro-inflammatory cytokine activity in macrophages by this compound is not available in the current scientific literature. The impact of this compound on the secretion of cytokines such as TNF-α, IL-1β, or IL-6 from macrophages has not been reported.
Antiviral Activities (e.g., against Enteroviruses)
The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents. The pyrrolo[2,3-b]pyridine scaffold, a core component of this compound, has been identified as a promising framework for the development of such agents. Research has shown that compounds with a pyrrolopyridine core have demonstrated activity against enteroviruses. mdpi.com The mechanism of action for some related pyrazolopyridine compounds has been suggested to involve the targeting of the viral 2C protein, which is essential for viral replication. nih.gov While the broad class of pyrrolopyridine analogues has shown potential, specific preclinical data on the anti-enterovirus activity of this compound remains to be fully elucidated in published literature. Drug repurposing screens of existing drug libraries have also been employed to identify novel inhibitors of enterovirus replication, with some studies identifying compounds that act on the viral protein 2C. nih.gov
Other Investigated Pharmacological Activities
Beyond its potential antiviral applications, the therapeutic scope of this compound and related compounds has been explored across a range of other pharmacological domains.
Anti-inflammatory, Anticonvulsant, and Analgesic Activities
The pyrrole (B145914) heterocyclic ring is a structural feature present in numerous drugs, and its derivatives are recognized for their potential anti-inflammatory and analgesic properties. pensoft.netpensoft.net Preclinical studies on various pyrrole-containing compounds have demonstrated analgesic effects in models of chemical-induced pain. pensoft.net Similarly, derivatives of pyrrolidine-2,5-dione have shown broad-spectrum anticonvulsant properties in established animal seizure models, including the maximal electroshock (MES) test. semanticscholar.org
In the broader class of pyrrolo[3,4-c]pyridine-1,3(2H)-diones, certain derivatives have exhibited significant analgesic activity in preclinical assays such as the "hot plate" and "writhing" tests. nih.gov While these findings highlight the potential of the broader chemical family, specific in-vivo data on the anti-inflammatory, anticonvulsant, and analgesic efficacy of this compound is not extensively detailed in the currently available scientific literature.
Anti-MDR, Antihypertensive, and Antipyretic Activities
The spontaneously hypertensive rat (SHR) is a commonly used animal model for studying hypertension and evaluating the effects of antihypertensive drugs. nih.govnih.govmdpi.com While various chemical entities are screened for their ability to lower blood pressure in these models, specific preclinical data on the antihypertensive effects of this compound has not been extensively reported.
Similarly, antipyretic activity is a crucial parameter for drugs intended to treat fever. Preclinical evaluation of antipyretic effects is often conducted in yeast-induced pyrexia models in animals. nih.govekb.eg At present, there is a lack of specific published preclinical data on the antipyretic properties of this compound.
Table 1: Investigated Pharmacological Activities of Pyrrole and Pyrrolopyridine Derivatives in Preclinical Research
| Pharmacological Activity | Compound Class/Derivative | Key Findings in Preclinical Models |
| Antiviral | Pyrrolopyridine analogues | Potential activity against enteroviruses. mdpi.com |
| Pyrazolopyridine compounds | Target the viral 2C protein. nih.gov | |
| Anti-inflammatory | Pyrrole derivatives | Promising scaffolds for anti-inflammatory drug development. pensoft.net |
| Pyrrolo[2,3-b]pyridine derivatives | Some compounds show significant activity comparable to diclofenac (B195802) in carrageenan-induced edema. nih.gov | |
| Anticonvulsant | Pyrrolidine-2,5-dione derivatives | Broad-spectrum anticonvulsant properties in MES and other seizure models. semanticscholar.org |
| Analgesic | Pyrrole derivatives | Activity against chemical-induced pain. pensoft.net |
| Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Significant analgesic effects in "hot plate" and "writhing" tests. nih.gov | |
| Anti-MDR | 1-phenylpyrrolo[2,1-a]isoquinolines | Potential to reverse P-glycoprotein-dependent multidrug resistance. mdpi.com |
| Antihypertensive | Various chemical entities | Evaluated in spontaneously hypertensive rat (SHR) models. nih.govnih.govmdpi.com |
| Antipyretic | Various compounds | Assessed in yeast-induced pyrexia models. nih.govekb.eg |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Binding Modes
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold, docking studies consistently show the bicyclic core acting as a "hinge-binder" in the ATP-binding site of various kinases. acs.orgsci-hub.se
Key interactions observed for this scaffold include:
Hydrogen Bonding: The pyrrole (B145914) nitrogen (N1) and the pyridine (B92270) nitrogen (N7) of the core form two canonical hydrogen bonds with the backbone amide and carbonyl groups of a conserved residue in the kinase hinge region, such as Met1160 in c-Met or Cys666 in CSF-1R. acs.orgsci-hub.se
Hydrophobic and π-π Interactions: Substituents on the core can engage in additional interactions. A phenyl group at the C2 position, as in 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, can form hydrophobic or π-π stacking interactions with nearby aromatic residues like phenylalanine. sci-hub.se The amine group at the C5 position can be modified to extend into other pockets of the active site to enhance affinity and selectivity.
In a study of pyrrolo[2,3-b]pyridine derivatives as V600E-BRAF inhibitors, docking simulations revealed that the pyridine ring could form π-π interactions with Trp531, while other parts of the molecule established critical hydrogen bonds, leading to high binding stability. ajchem-a.com These simulations are crucial for rationalizing structure-activity relationships (SAR) and for the initial screening of virtual compound libraries. ajchem-a.com
| Target Kinase | Key Hinge Residue(s) | Interacting Ligand Moiety | Reference |
| CSF-1R | Cys666, Glu664 | 1H-pyrrolo[2,3-b]pyridine core | acs.org |
| c-Met | Met1160 | 1H-pyrrolo[2,3-b]pyridine core | sci-hub.se |
| V600E-BRAF | Cys532 | Sulfonamide group of derivative | ajchem-a.com |
| JAK2 | Tyr931, Leu932 | Thiazole or methoxypropyl side chain | acs.orgresearchgate.net |
| BTK | Met477, Thr474 | 1H-pyrrolo[2,3-b]pyridine core | japsonline.com |
Molecular Dynamics (MD) Simulations for Dynamic Interactions and Stability
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations, often run for nanoseconds, are used to assess the stability of the docked pose and to understand the flexibility of both the ligand and the protein. tandfonline.comnih.gov
For pyrrolo[2,3-b]pyridine derivatives, MD simulations have been used to:
Confirm Binding Stability: The root-mean-square deviation (RMSD) of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand remains securely in the binding pocket. acs.orgresearchgate.net For example, a 100 ns MD simulation of a pyrrolo[2,3-b]pyridine-based inhibitor in complex with CSF-1R showed a stable protein RMSD of around 2.0 Å, confirming the stability of the binding mode. acs.org
Analyze Flexibility: Root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid. This helps in understanding the dynamic nature of the interactions.
Refine Binding Poses: MD simulations can refine the initial docking poses, providing a more accurate representation of the ligand-receptor interactions in a solvated environment. tandfonline.com
These simulations are crucial for validating docking results and ensuring that the predicted binding mode is energetically stable over time. researchgate.net
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reaction Pathway Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. ajchem-a.com These studies provide insights into molecular stability, reactivity, and charge distribution, which are critical for understanding ligand-receptor interactions.
For novel pyrrolo[2,3-b]pyridine derivatives, DFT calculations at the B3LYP/6-31G* level have been used to determine:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy gap (ΔE) between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. ajchem-a.combohrium.comjetir.org A smaller energy gap suggests higher reactivity and potential for intermolecular charge transfer, which can contribute to stronger binding affinity. ajchem-a.com
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information helps predict sites for hydrogen bonding and other electrostatic interactions with the target protein. ajchem-a.comjetir.org
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Study Focus | Reference |
| Pyrrolo[2,3-b]pyridine Derivatives | -6.01 to -6.86 | -1.31 to -2.54 | 3.15 to 4.70 | V600E-BRAF Inhibition | ajchem-a.com |
| 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine | - | - | 4.47 | Chemical Stability | bohrium.com |
| Pyrrolopyridine-Triazole Derivative | -6.28 | -2.25 | 4.03 | Electronic Structure | jetir.org |
Free Energy Calculations (e.g., MM/GBSA) for Binding Affinity Estimation
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a popular post-processing method used to estimate the binding free energy (ΔG_bind) of a ligand to a protein. acs.org This method calculates the energy difference between the bound complex and the unbound receptor and ligand, based on snapshots taken from an MD simulation trajectory. acs.orgtandfonline.com
The total binding free energy is decomposed into several components:
Van der Waals Energy (ΔE_vdW): A major favorable contributor to binding. acs.orgacs.org
Electrostatic Energy (ΔE_ele): Represents the electrostatic interactions.
Polar Solvation Energy (ΔG_pol): Often an unfavorable term, representing the energy cost of desolvating polar groups upon binding. nih.gov
Non-polar Solvation Energy (ΔG_nonpol): A favorable term related to the hydrophobic effect. acs.org
In a study of a pyrrolo[2,3-b]pyridine-based CSF-1R inhibitor, MM/GBSA calculations yielded a total binding free energy of -116.92 kcal/mol, with the van der Waals energy (-50.68 kcal/mol) and nonpolar solvation energy (-64.06 kcal/mol) being the primary driving forces for binding. acs.org Such calculations are more accurate than simple docking scores for ranking compounds and understanding the energetic contributions to binding affinity. japsonline.comresearchgate.netbiorxiv.org
WaterMap Analysis for Solvent Effects on Ligand Binding
WaterMap is a computational tool that analyzes the location and thermodynamic properties (enthalpy and entropy) of water molecules in the binding site of a protein. jst.go.jpresearchgate.net It identifies regions where water molecules are unstable ("unhappy" waters) and can be displaced by a ligand to gain a favorable free energy of binding.
This analysis has been applied to pyrrolo[2,3-b]pyridine derivatives targeting Janus kinases (JAKs). jst.go.jpresearchgate.netnewdrugapprovals.org Studies have shown that the binding orientation of the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold can differ among various JAK isozymes. WaterMap analysis suggested that these differences are likely due to the presence of unfavorable water molecules in the binding sites. newdrugapprovals.orgnewdrugapprovals.org By designing ligands that can displace these high-energy water molecules, it is possible to significantly improve binding affinity and selectivity. jst.go.jpresearchgate.netacs.org A correlation has been observed between the calculated free energy liberation from displacing these waters and the experimental inhibitory activity of the compounds. researchgate.net
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) leverages 3D structural information of the target protein, often from X-ray crystallography, to design ligands with improved potency and selectivity. The 1H-pyrrolo[2,3-b]pyridine scaffold is an excellent starting point for SBDD due to its well-defined interactions with the kinase hinge region. acs.orgacs.orgmdpi.com
SBDD strategies involving this scaffold include:
Scaffold Hopping and Molecular Hybridization: Fragments from known inhibitors can be combined with the pyrrolopyridine core to create novel compounds with enhanced properties. For instance, fragments of the drug Pexidartinib have been hybridized with a pyrrolopyrimidine nucleus to develop new CSF1R inhibitors. acs.org
Exploring Hydrophobic Pockets: The phenyl group at the C2-position and various substituents at the C5-amine can be modified to better occupy adjacent hydrophobic pockets in the kinase active site, thereby increasing van der Waals interactions and affinity. acs.org
Exploiting Selectivity Pockets: By targeting non-conserved residues in the active site, selectivity for a specific kinase can be achieved. For example, SBDD efforts on JAK2 inhibitors identified an important hydrogen bond interaction with Tyr931 in an extended hinge region, which is not present in other JAK family members, leading to highly selective inhibitors. acs.orgresearchgate.net
These computational approaches, from initial docking to detailed free energy calculations and solvent analysis, form an integrated pipeline that accelerates the discovery and optimization of potent and selective drug candidates based on the this compound scaffold.
Advanced Spectroscopic Techniques for Research on 2 Phenyl 1h Pyrrolo 2,3 B Pyridin 5 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioselectivity Assessment (e.g., ¹H NMR, ¹³C NMR, NOE Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including derivatives of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Through the analysis of ¹H NMR, ¹³C NMR, and Nuclear Overhauser Effect (NOE) experiments, researchers can piece together the precise connectivity and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy provides detailed information about the chemical environment of protons. For instance, in the analysis of a related intermediate, 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, the ¹H NMR spectrum recorded in CDCl₃ at 600 MHz shows distinct signals that can be assigned to specific protons in the molecule. nih.gov The aromatic protons of the phenyl group typically appear as multiplets in the downfield region (δ 7.41-7.80 ppm), while the protons on the pyrrolopyridine core resonate at characteristic chemical shifts. For example, the proton at the 6-position of the pyridine (B92270) ring appears as a doublet. The singlet for the proton at the 3-position of the pyrrole (B145914) ring is also a key diagnostic signal.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. In the context of this compound derivatives, ¹³C NMR is instrumental in confirming the presence of all carbon atoms and identifying the substitution pattern. For example, the carbon atoms of the phenyl ring and the pyrrolopyridine core will have characteristic chemical shifts that are sensitive to the presence of different substituents.
Regioselectivity Assessment is a critical aspect of synthesizing substituted this compound derivatives. NMR techniques, particularly ¹H-¹H COSY, HSQC, HMBC, and NOE experiments, are pivotal in determining the exact position of substitution. For example, in a synthetic route towards 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate was confirmed through detailed NMR analysis. nih.gov NOE experiments can further elucidate the spatial proximity between protons, which helps in assigning the correct isomeric structure when multiple products are possible.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridine-H | 8.22 | d | 5.1 |
| Phenyl-H | 7.78-7.80 | m | - |
| Phenyl-H | 7.41-7.50 | m | - |
| Pyridine-H | 7.15 | d | 8.5 |
| Pyrrole-H | 6.69 | s | - |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. nih.gov The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of particular bonds.
For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups:
N-H Stretch: The pyrrole N-H bond typically exhibits a stretching vibration in the range of 3200-3500 cm⁻¹. The presence of an amine group (-NH₂) at the 5-position would also show characteristic symmetric and asymmetric stretching bands in this region.
C-N Stretch: The stretching vibrations for the C-N bonds within the aromatic rings are usually observed in the 1350-1000 cm⁻¹ region.
Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic rings (both phenyl and pyrrolopyridine) typically appear above 3000 cm⁻¹.
Aromatic C=C Stretch: The C=C bond stretching vibrations within the aromatic rings give rise to absorptions in the 1600-1450 cm⁻¹ region.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| N-H (Pyrrole/Amine) | Stretching | 3200-3500 |
| Aromatic C-H | Stretching | >3000 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-N | Stretching | 1000-1350 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Purity Validation
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. nih.gov This technique provides a highly accurate mass measurement, often to within a few parts per million (ppm) of the theoretical mass, which allows for the unambiguous determination of the molecular formula.
In the synthesis of derivatives of this compound, HRMS is routinely used to confirm the identity of the final products and intermediates. For example, the accurate mass of a synthesized compound can be compared to the calculated mass for the expected molecular formula. A close match provides strong evidence for the successful synthesis of the target molecule and helps to rule out the presence of impurities with different elemental compositions. For instance, the accurate mass for a derivative was calculated as C₂₀H₂₆N₂O₂SiCl, [M+H]⁺, 389.1452. nih.gov This level of precision is invaluable for validating the outcome of complex chemical transformations.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₂₆ClN₂O₂Si |
| Ion | [M+H]⁺ |
| Calculated Mass | 389.1452 |
Future Directions and Research Perspectives
Development of Highly Selective and Potent Analogs of 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine
A primary objective in the continued development of therapeutic agents based on the this compound core is the creation of analogs with superior potency and selectivity. Given that many derivatives of the broader pyrrolopyridine and related pyrrolopyrimidine scaffolds act as kinase inhibitors, achieving selectivity is crucial to minimize off-target effects. nih.govacs.org Kinases share structural similarities in their ATP-binding pockets, making the design of selective inhibitors a significant challenge. nih.gov
Research has shown that subtle structural modifications to the pyrrolopyrimidine scaffold can dramatically influence selectivity. For example, in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, the introduction of an m-methyl group on a benzylamine (B48309) moiety was found to significantly suppress activity against the Epidermal Growth Factor Receptor (EGFR). nih.gov Further studies demonstrated that methylation of the 4-amino group is also effective in reducing EGFR activity, thereby enhancing selectivity for CSF1R. nih.govacs.org The exploration of different 6-aryl groups on a pyrrolo[2,3-d]pyrimidine core led to compounds with high potency for CSF1R, with IC50 values often below 5 nM, while maintaining low activity against EGFR. nih.govacs.org
Similarly, structure-based design has led to the identification of 1H-pyrrolo[2,3-b]pyridine derivatives as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.govrsc.org By optimizing a lead compound, researchers developed compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative), which exhibited potent, pan-FGFR inhibitory activity and high ligand efficiency. nih.govrsc.org
| Compound | Target | IC₅₀ (nM) | Notes |
|---|---|---|---|
| Derivative 1 | CSF1R | 1 | Prototypic inhibitor with an EGFR IC₅₀ of 20 nM. acs.org |
| Derivative 23 | CSF1R | < 5 | m-methyl derivative with low EGFR activity. nih.gov |
| Compound 4h | FGFR1 | 7 | Potent pan-FGFR inhibitor. nih.govrsc.org |
| Compound 4h | FGFR2 | 9 | Potent pan-FGFR inhibitor. nih.govrsc.org |
| Compound 4h | FGFR3 | 25 | Potent pan-FGFR inhibitor. nih.govrsc.org |
Future work will continue to focus on systematic structure-activity relationship (SAR) studies to identify key pharmacophoric features that govern both potency and selectivity. nih.gov The goal is to develop next-generation analogs with optimized profiles for specific therapeutic targets.
Exploration of Novel Biological Targets and Mechanisms of Action
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a "privileged structure" in medicinal chemistry, capable of interacting with a diverse set of biological targets. While its role in kinase inhibition is well-documented, ongoing research seeks to uncover novel applications for this versatile core.
Derivatives of this and closely related scaffolds have been identified as inhibitors for a variety of protein kinases, including:
CSF1R : A receptor tyrosine kinase involved in macrophage development, making it a target for inflammatory diseases and cancer. nih.govnih.govacs.org
Anaplastic Lymphoma Kinase (ALK) : A key target in certain types of non-small cell lung cancer. nih.gov
Fibroblast Growth Factor Receptors (FGFRs) : Abnormal activation of FGFRs is linked to the progression of numerous cancers. nih.govrsc.org
Leucine-Rich Repeat Kinase 2 (LRRK2) : A target for neurodegenerative diseases, particularly Parkinson's disease. acs.org
c-Met : A receptor tyrosine kinase implicated in tumor metastasis and progression. researchgate.net
Beyond kinases, the pyrrolopyridine framework is being explored for other target classes. A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed as potassium-competitive acid blockers (P-CABs), which inhibit the H+/K+-Exchanging ATPase in the stomach. nih.gov This demonstrates that the scaffold is not limited to kinase inhibition and can be adapted to interact with other enzyme families. Furthermore, the 1H-pyrrolo[2,3-b]pyridine scaffold has been investigated for activity against human neutrophil elastase (HNE), indicating its potential in treating inflammatory conditions. nih.gov Future research will likely expand this scope, screening diverse libraries of these compounds against new targets to identify starting points for novel therapeutic programs.
Integration of Cutting-Edge Synthetic Methodologies for Enhanced Diversity
The generation of novel and diverse analogs of this compound is heavily reliant on the advancement and application of modern synthetic chemistry. The complexity of the fused heterocyclic system necessitates sophisticated and efficient synthetic routes to enable extensive SAR exploration.
Cutting-edge, palladium-catalyzed cross-coupling reactions are central to the synthesis of these compounds. Methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions have proven indispensable for constructing the core structure and introducing a wide array of substituents. nih.govmdpi.com For instance, a successful route to a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine involved a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position, followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov The Sonogashira coupling is another powerful tool used in the synthesis of 6-azaindoles. nbuv.gov.ua
In addition to cross-coupling, other innovative strategies are being employed:
Multi-component Reactions : These reactions allow for the construction of complex molecules in a single step from three or more starting materials. A one-pot, three-component green synthesis approach has been successfully used to create polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields. scielo.org.mx
Novel Cyclization Methods : Researchers have developed syntheses based on the reductive cyclization of nitro-styrylpyridine precursors, mediated by palladium and carbon monoxide, to form the pyrrolopyridine core. nbuv.gov.ua
Advanced Protecting Group Strategies : The synthesis of complex derivatives often requires careful use of protecting groups. Research into the deprotection of groups like trimethylsilylethoxymethyl (SEM) highlights the challenges and importance of this aspect of synthetic strategy. nih.gov
The integration of these advanced synthetic methods facilitates the rapid generation of compound libraries with greater structural diversity, which is essential for discovering molecules with improved therapeutic properties.
Expanding the Scope of Computational Approaches in Drug Design
Computational chemistry and molecular modeling are becoming increasingly integral to the design and optimization of drugs based on the 1H-pyrrolo[2,3-b]pyridine scaffold. These in silico techniques provide valuable insights into drug-target interactions, helping to rationalize observed SAR and guide the synthesis of more effective and selective compounds. nih.govnih.gov
Structure-based drug design is a key strategy being employed. By analyzing the co-crystal structure of a lead compound bound to its target, researchers can identify key interactions and unoccupied pockets within the binding site. This information was used to guide the optimization of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. nih.gov Similarly, molecular docking studies have been instrumental in several discovery programs:
A docking model was used to design a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as P-CABs, leading to the strategic introduction of a substituent to access specific lipophilic and polar residues within the target enzyme. nih.gov
Docking was used to support a molecular hybridization approach in the design of new CSF1R inhibitors, merging fragments from a known drug with a novel pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com
The binding mode of a tricyclic pyrrolo[2,3-d]pyrimidine derivative was analyzed through docking studies with the DDR2 kinase active site, providing a detailed understanding of its interactions and paving the way for further optimization. mdpi.com
As computational power and algorithm accuracy improve, these approaches will play an even greater role. Future efforts will likely involve more sophisticated techniques like molecular dynamics simulations to understand the conformational changes of the target protein upon ligand binding and free energy calculations to more accurately predict binding affinities.
Investigation of Synergistic Therapeutic Effects with Existing Agents
A significant future direction for potent and selective this compound analogs is the exploration of their use in combination therapies. The biological pathways targeted by these compounds, particularly kinase signaling pathways, are often interconnected with other cellular processes, suggesting that combining them with existing agents could lead to synergistic effects and improved therapeutic outcomes.
Many of the targets of pyrrolopyridine derivatives, such as CSF1R, are involved in modulating the tumor microenvironment. CSF1R inhibitors, by targeting tumor-associated macrophages, can potentially enhance the efficacy of immunotherapies like checkpoint inhibitors. This provides a strong rationale for investigating combinations of CSF1R-inhibiting pyrrolopyridine analogs with anti-PD-1 or anti-CTLA-4 antibodies in various cancer models.
Furthermore, related pyrrole-containing compounds have demonstrated immunomodulatory effects. For instance, one pyrrole (B145914) derivative was shown to significantly decrease levels of the pro-inflammatory cytokine TNF-α while increasing the anti-inflammatory cytokine TGF-β1 in a model of systemic inflammation. mdpi.com This ability to modulate the cytokine profile suggests that such compounds could be combined with other anti-inflammatory drugs or with cancer therapies where inflammation plays a critical role in disease progression. The development of kinase inhibitors is a cornerstone of targeted cancer therapy, and these agents are frequently used in combination with chemotherapy or other targeted drugs to overcome resistance and enhance efficacy. nih.gov Future preclinical and clinical studies are needed to systematically evaluate the synergistic potential of this compound derivatives with the current standards of care across different diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, and how can intermediates be optimized for yield?
- Methodological Answer : A typical synthesis involves coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids under Suzuki-Miyaura conditions, followed by deprotection and amination steps. For example, halogenated pyrrolopyridine intermediates can be cross-coupled with phenylboronic acid derivatives . Optimization includes adjusting reaction temperature (e.g., 100°C for coupling ), solvent selection (dioxane/water mixtures), and stoichiometric ratios of reagents. Chromatographic purification (hexane/acetone gradients) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regioselectivity and substitution patterns, particularly distinguishing phenyl group integration (δ 7.2–7.6 ppm) from pyrrolopyridine protons .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 224.1 for a related compound ).
- IR : Amine N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) are diagnostic .
Q. What safety protocols are essential when handling pyrrolopyridine derivatives?
- Methodological Answer :
- Use fume hoods to avoid inhalation of dust/volatiles .
- Wear nitrile gloves and lab coats to prevent skin contact; rinse immediately with water if exposed .
- Store in sealed containers at 2–8°C in dry, dark conditions to prevent degradation .
Advanced Research Questions
Q. How can computational methods streamline the design of pyrrolopyridine-based inhibitors?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and binding affinities. For example, ICReDD’s reaction path search methods combine computational and experimental data to optimize reaction conditions, reducing trial-and-error cycles . Molecular docking studies (e.g., using AKT1_HUMAN targets ) can prioritize derivatives for synthesis by simulating ligand-protein interactions.
Q. What strategies resolve contradictions in biological activity data for pyrrolopyridine analogs?
- Methodological Answer :
- Dose-Response Analysis : Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolic Stability Assays : Use liver microsomes to assess if inconsistent activity stems from rapid degradation .
- Structural Modifications : Introduce substituents like trifluoromethyl groups (as in ) to enhance binding specificity and reduce off-target effects.
Q. How can statistical experimental design improve the scalability of pyrrolopyridine synthesis?
- Methodological Answer : Employ factorial designs (e.g., Box-Behnken) to evaluate critical variables (catalyst loading, temperature, solvent polarity). For instance, optimize Pd(II) acetate and NaHCO₃ concentrations to minimize byproducts in cross-coupling reactions . Response surface methodology (RSM) can model interactions between variables, reducing required experiments by 40–60% .
Q. What are the challenges in achieving regioselective functionalization of the pyrrolopyridine core?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., -OMe) to steer electrophilic substitution to desired positions .
- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during halogenation .
- Catalytic Systems : Screen ligands (e.g., XPhos) to enhance Pd-catalyzed C-H activation at specific sites .
Methodological Considerations
- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries (e.g., InChIKey: HPOJMMBIENNOOO-UHFFFAOYSA-N ) to confirm compound identity.
- Troubleshooting : If reaction yields drop, assess moisture sensitivity of intermediates or catalyst deactivation via ICP-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
